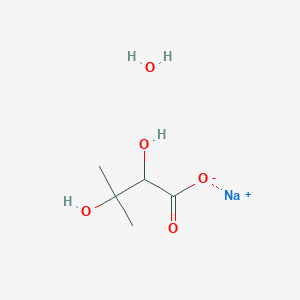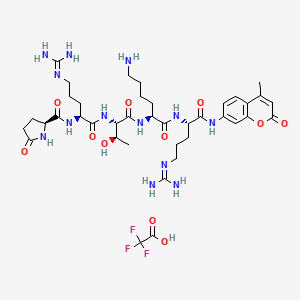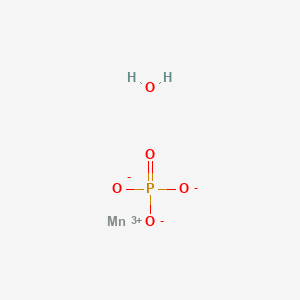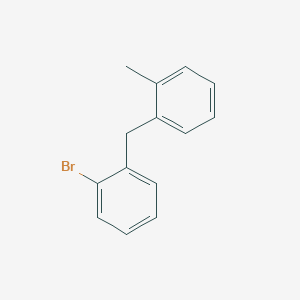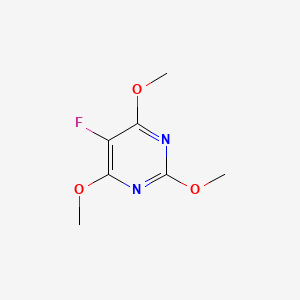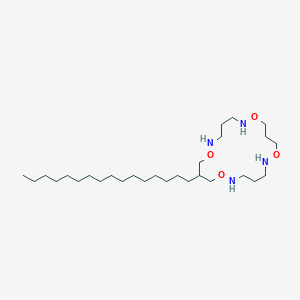
Nitrate Ionophore VI
描述
Nitrate Ionophore VI, also known as 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloeicosane, is a synthetic compound used primarily for the selective detection and monitoring of nitrate ions. It is a member of the ionophore family, which are compounds that facilitate the transport of ions across lipid membranes. This compound is particularly noted for its superior characteristics in nitrate detection compared to other nitrate ionophores .
作用机制
Target of Action
Nitrate Ionophore VI primarily targets nitrate ions . It plays a significant role in facilitating the movement of these ions across cellular membranes, contributing to the regulation of nitrate ion concentration within the cell .
Mode of Action
The mechanism of action of this compound involves specific interactions with nitrate ions . It enables their transport across lipid bilayers, effectively acting as a carrier for these ions . This interaction and transport mechanism results in changes in the intracellular concentration of nitrate ions .
Biochemical Pathways
It is known that the compound’s activity can influence the balance of nitrate ions within cells . This can have downstream effects on various cellular processes that depend on nitrate ion concentrations.
Result of Action
The primary result of this compound’s action is the facilitated transport of nitrate ions across cellular membranes . This can lead to changes in the intracellular concentration of these ions, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment may affect the ionophore’s ability to bind to and transport nitrate ions . Additionally, the presence of other ions in the environment could potentially interfere with the ionophore’s selectivity and efficiency .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitrate Ionophore VI involves the cyclization of specific precursors under controlled conditions. The key steps include:
Formation of the Macrocycle: The synthesis begins with the preparation of a macrocyclic tetraamine, which involves the reaction of a diamine with a diacid chloride.
Alkylation: The macrocyclic tetraamine is then alkylated with a long-chain alkyl halide, such as hexadecyl bromide, to introduce the hexadecyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Nitrate Ionophore VI primarily undergoes complexation reactions with nitrate ions. These reactions are characterized by the formation of stable complexes between the ionophore and the nitrate ions.
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving this compound include nitrate salts (e.g., sodium nitrate) and solvents such as dichloromethane and methanol.
Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-50°C).
Major Products
The major product of the reaction between this compound and nitrate ions is the nitrate-ionophore complex. This complex is highly stable and can be used in various analytical applications .
科学研究应用
Nitrate Ionophore VI has a wide range of applications in scientific research, including:
Chemistry: It is used in the development of ion-selective electrodes for the detection of nitrate ions in environmental and industrial samples.
Biology: In biological research, this compound is used to study nitrate transport and metabolism in cells and tissues.
Industry: This compound is used in the monitoring of nitrate levels in agricultural and environmental samples, contributing to the management of nitrate pollution
相似化合物的比较
Similar Compounds
Nitrate Ionophore V: Another nitrate-selective ionophore with similar applications but different structural characteristics.
Nitrite Ionophore I: Selective for nitrite ions, used in similar analytical applications.
Ammonium Ionophore I: Selective for ammonium ions, used in the detection of ammonium in various samples
Uniqueness
Nitrate Ionophore VI is unique due to its superior selectivity and stability in forming complexes with nitrate ions. This makes it more effective in applications requiring precise and reliable nitrate detection compared to other ionophores .
属性
IUPAC Name |
9-hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-28-26-35-31-22-16-20-29-33-24-18-25-34-30-21-17-23-32-36-27-28/h28-32H,2-27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQESDIIOYWZCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CONCCCNOCCCONCCCNOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746785 | |
| Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-85-3 | |
| Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)
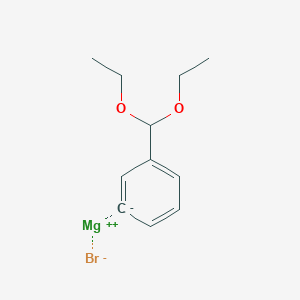
![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)](/img/structure/B6336362.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene](/img/structure/B6336365.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)
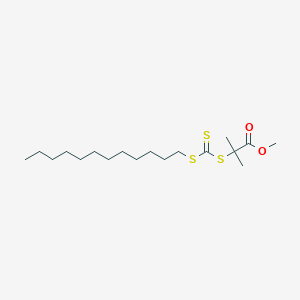
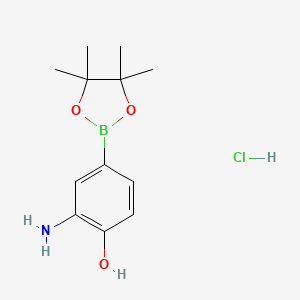
![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)
